4-Pyridoxic Acid-d3

描述

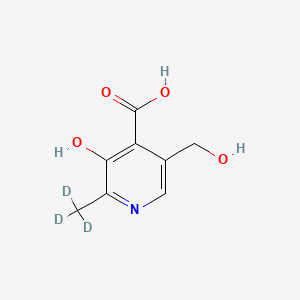

Structure

3D Structure

属性

IUPAC Name |

3-hydroxy-5-(hydroxymethyl)-2-(trideuteriomethyl)pyridine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO4/c1-4-7(11)6(8(12)13)5(3-10)2-9-4/h2,10-11H,3H2,1H3,(H,12,13)/i1D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXACOUQIXZGNBF-FIBGUPNXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=C(C(=C1O)C(=O)O)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C1=NC=C(C(=C1O)C(=O)O)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Role of 4-Pyridoxic Acid-d3 in Advancing Vitamin B6 Metabolism Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the critical role of 4-Pyridoxic Acid-d3 in the quantitative analysis of vitamin B6 metabolism. As the primary catabolite of vitamin B6, 4-Pyridoxic Acid (4-PA) serves as a key biomarker for assessing vitamin B6 status. The use of its deuterated stable isotope, 4-Pyridoxic Acid-d3, as an internal standard in mass spectrometry-based bioanalytical methods has revolutionized the accuracy and reliability of these measurements, enabling more precise investigations into the intricate pathways of vitamin B6 metabolism and its implications in health and disease.

The Central Role of 4-Pyridoxic Acid in Vitamin B6 Metabolism

Vitamin B6 is a collective term for a group of six interconvertible compounds, or vitamers: pyridoxine (PN), pyridoxal (PL), pyridoxamine (PM), and their phosphorylated forms, pyridoxine-5'-phosphate (PNP), pyridoxal-5'-phosphate (PLP), and pyridoxamine-5'-phosphate (PMP). The biologically active form, PLP, is a crucial coenzyme in over 140 enzymatic reactions, primarily in amino acid metabolism.

The metabolic pathway of vitamin B6 culminates in the formation of 4-pyridoxic acid (4-PA), which is excreted in the urine. The conversion of pyridoxal to 4-PA is catalyzed by the enzyme aldehyde oxidase. As the principal end-product of vitamin B6 catabolism, the concentration of 4-PA in biological fluids, such as plasma and urine, directly reflects the body's vitamin B6 status. Accurate measurement of 4-PA is therefore essential for nutritional assessment, diagnosing deficiencies, and monitoring the efficacy of supplementation.

4-Pyridoxic Acid-d3: The Gold Standard for Quantitative Analysis

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the preferred method for the sensitive and specific quantification of vitamin B6 vitamers due to its high selectivity and sensitivity. In this context, the use of a stable isotope-labeled internal standard is paramount for achieving accurate and precise results. 4-Pyridoxic Acid-d3, in which three hydrogen atoms have been replaced by deuterium, serves as an ideal internal standard for the quantification of endogenous 4-PA and other vitamin B6 metabolites.

The fundamental principle behind using a deuterated internal standard is that it is chemically identical to the analyte of interest but has a different mass. This allows it to be distinguished by the mass spectrometer. Because 4-Pyridoxic Acid-d3 co-elutes with the unlabeled 4-PA and experiences the same effects of sample preparation (e.g., extraction efficiency) and ionization suppression or enhancement in the mass spectrometer, it effectively normalizes for variations that can occur during the analytical process. This leads to a significant improvement in the accuracy and precision of the quantitative data.

Experimental Protocols for Vitamin B6 Metabolite Quantification

The following sections detail a representative experimental protocol for the simultaneous quantification of multiple vitamin B6 vitamers, including 4-pyridoxic acid, in human plasma using LC-MS/MS with 4-Pyridoxic Acid-d3 as an internal standard.

Sample Preparation

A robust and reproducible sample preparation is critical for accurate bioanalysis. Protein precipitation is a common and effective method for extracting vitamin B6 metabolites from plasma.

Materials:

-

Human plasma samples

-

4-Pyridoxic Acid-d3 internal standard solution

-

Trichloroacetic acid (TCA) solution (e.g., 10% w/v) or Acetonitrile

-

Microcentrifuge tubes

-

Vortex mixer

-

Centrifuge

Procedure:

-

Thaw frozen plasma samples on ice.

-

In a microcentrifuge tube, add a known volume of plasma (e.g., 100 µL).

-

Add a precise amount of the 4-Pyridoxic Acid-d3 internal standard solution.

-

To precipitate proteins, add a volume of cold protein precipitating agent (e.g., 200 µL of 10% TCA or 300 µL of acetonitrile).

-

Vortex the mixture vigorously for 1 minute.

-

Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C to pellet the precipitated proteins.

-

Carefully transfer the supernatant to a clean tube or a 96-well plate for LC-MS/MS analysis.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis

The separation of vitamin B6 vitamers is typically achieved using reversed-phase liquid chromatography followed by detection with a tandem mass spectrometer.

Instrumentation:

-

High-performance liquid chromatography (HPLC) or Ultra-high-performance liquid chromatography (UHPLC) system

-

Reversed-phase C18 analytical column

-

Tandem mass spectrometer with an electrospray ionization (ESI) source

Chromatographic Conditions (Example):

-

Mobile Phase A: Water with 0.1% formic acid

-

Mobile Phase B: Acetonitrile with 0.1% formic acid

-

Gradient Elution: A linear gradient from low to high organic phase (Mobile Phase B) is used to separate the different vitamers.

-

Flow Rate: 0.3 - 0.5 mL/min

-

Column Temperature: 40°C

-

Injection Volume: 5 - 10 µL

Mass Spectrometry Conditions (Example):

-

Ionization Mode: Positive Electrospray Ionization (ESI+)

-

Detection Mode: Multiple Reaction Monitoring (MRM)

-

MRM Transitions: Specific precursor-to-product ion transitions are monitored for each analyte and the internal standard. For example:

-

4-Pyridoxic Acid: m/z 184 -> 166

-

4-Pyridoxic Acid-d3: m/z 187 -> 169

-

Pyridoxal-5'-phosphate (PLP): m/z 248 -> 150

-

Pyridoxal (PL): m/z 168 -> 150

-

Pyridoxine (PN): m/z 170 -> 152

-

Pyridoxamine (PM): m/z 169 -> 152

-

Data Presentation: Method Validation and Performance

The use of 4-Pyridoxic Acid-d3 as an internal standard allows for the development of highly robust and reliable analytical methods. The following tables summarize typical performance characteristics of a validated LC-MS/MS method for the quantification of vitamin B6 metabolites.

Table 1: Linearity and Sensitivity

| Analyte | Calibration Range (nmol/L) | Correlation Coefficient (r²) | Lower Limit of Quantification (LLOQ) (nmol/L) |

| 4-Pyridoxic Acid (4-PA) | 1 - 500 | > 0.995 | 1 |

| Pyridoxal-5'-phosphate (PLP) | 2 - 1000 | > 0.995 | 2 |

| Pyridoxal (PL) | 1 - 250 | > 0.995 | 1 |

| Pyridoxine (PN) | 1 - 250 | > 0.995 | 1 |

| Pyridoxamine (PM) | 1 - 250 | > 0.995 | 1 |

Table 2: Precision and Accuracy

| Analyte | Concentration (nmol/L) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%) |

| 4-PA | 5 | < 10 | < 10 | 90 - 110 |

| 50 | < 5 | < 5 | 95 - 105 | |

| 400 | < 5 | < 5 | 95 - 105 | |

| PLP | 10 | < 10 | < 10 | 90 - 110 |

| 100 | < 5 | < 5 | 95 - 105 | |

| 800 | < 5 | < 5 | 95 - 105 | |

| PL | 5 | < 10 | < 10 | 90 - 110 |

| 50 | < 5 | < 5 | 95 - 105 | |

| 200 | < 5 | < 5 | 95 - 105 |

Table 3: Recovery and Matrix Effect

| Analyte | Extraction Recovery (%) | Matrix Effect (%) |

| 4-Pyridoxic Acid (4-PA) | > 85 | < 15 |

| Pyridoxal-5'-phosphate (PLP) | > 80 | < 20 |

| Pyridoxal (PL) | > 85 | < 15 |

Mandatory Visualizations

Vitamin B6 Metabolic Pathway

Caption: Simplified Vitamin B6 metabolic pathway leading to 4-Pyridoxic Acid.

Experimental Workflow for Vitamin B6 Analysis

Caption: Typical workflow for Vitamin B6 metabolite analysis using LC-MS/MS.

Conclusion

The use of 4-Pyridoxic Acid-d3 as an internal standard has significantly enhanced the precision and accuracy of vitamin B6 metabolite quantification. This technical guide has outlined the fundamental role of 4-Pyridoxic Acid-d3 in modern bioanalytical chemistry, providing researchers, scientists, and drug development professionals with a comprehensive overview of its application in vitamin B6 metabolism studies. The detailed experimental protocols, performance data, and visual representations of the metabolic pathway and analytical workflow serve as a valuable resource for those engaged in the vital research of vitamin B6 and its impact on human health. By employing these advanced methodologies, the scientific community can continue to unravel the complexities of vitamin B6 metabolism and its association with various physiological and pathological states.

Technical Guide: Synthesis and Isotopic Purity of 4-Pyridoxic Acid-d3

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and isotopic purity analysis of 4-Pyridoxic Acid-d3, a crucial internal standard for mass spectrometry-based bioanalytical studies. The methodologies outlined are based on established chemical principles and analytical techniques, offering a framework for the preparation and characterization of this deuterated analog.

Introduction

4-Pyridoxic acid is the primary catabolic product of vitamin B6 and its quantification in biological matrices is a key indicator of vitamin B6 status.[1][2] Stable isotope-labeled internal standards, such as 4-Pyridoxic Acid-d3, are essential for accurate quantification by isotope dilution mass spectrometry, correcting for matrix effects and variations in sample processing. This guide details a proposed synthesis pathway and a robust analytical method for determining the isotopic purity of 4-Pyridoxic Acid-d3.

Synthesis of 4-Pyridoxic Acid-d3

The synthesis of 4-Pyridoxic Acid-d3 can be achieved through a two-step process: first, the introduction of deuterium labels into a suitable vitamin B6 precursor, followed by the oxidation of the precursor to the final product. A plausible and effective route involves the deuteration of pyridoxine, followed by its oxidation.

Proposed Synthesis Pathway

The proposed synthesis commences with the commercially available pyridoxine hydrochloride. Deuterium atoms are introduced at the 2-methyl and 5-hydroxymethyl positions of the pyridine ring. The resulting deuterated pyridoxine is then oxidized to yield 4-Pyridoxic Acid-d3.

References

Technical Guide: 4-Pyridoxic Acid-d3 for Research Applications

This technical guide provides a comprehensive overview of 4-Pyridoxic Acid-d3, a deuterated stable isotope-labeled internal standard for 4-Pyridoxic Acid. It is intended for researchers, scientists, and drug development professionals utilizing this compound in their studies. This document outlines typical product specifications, detailed analytical methodologies, and the metabolic context of its unlabeled analogue.

Certificate of Analysis and Specifications

While a Certificate of Analysis (CoA) is specific to each manufactured lot, the following table summarizes the typical specifications for 4-Pyridoxic Acid-d3 based on commercially available data.[1][2] Lot-specific CoAs should be obtained from the supplier.

| Parameter | Typical Specification |

| Product Name | 4-Pyridoxic Acid-d3 |

| CAS Number | 1435934-03-4 |

| Molecular Formula | C₈H₆D₃NO₄ |

| Molecular Weight | 186.18 g/mol |

| Purity | >95% (typically determined by HPLC)[1] |

| Appearance | Solid |

| Storage Temperature | -20°C[1] |

| Isotopic Enrichment | Deuterium |

| Unlabeled CAS No. | 82-82-6[1] |

Experimental Protocols

The quantification of 4-Pyridoxic Acid in biological matrices is commonly performed using High-Performance Liquid Chromatography (HPLC). 4-Pyridoxic Acid-d3 serves as an ideal internal standard for these assays due to its similar chemical and physical properties to the unlabeled analyte, allowing for accurate quantification by correcting for matrix effects and variations in sample processing.

HPLC Method for the Analysis of 4-Pyridoxic Acid in Human Urine

This section details a validated HPLC-UV method for the determination of 4-pyridoxic acid in human urine.

2.1.1. Sample Preparation

-

To a 1.0 mL aliquot of a urine sample, add a known concentration of 4-Pyridoxic Acid-d3 as an internal standard.

-

Add 100 µL of 6% perchloric acid to precipitate proteins.

-

Vortex the mixture for 1 minute.

-

Centrifuge the sample at 10,000 x g for 10 minutes.

-

Filter the supernatant through a 0.22 µm syringe filter.

-

The filtered supernatant is ready for HPLC analysis.

2.1.2. Chromatographic Conditions

-

Instrument: Waters 2695 separation module with a Waters 2998 photodiode array detector or equivalent.

-

Column: Waters Symmetry® C18, 250 mm × 4.6 mm, 5 µm particle size.

-

Mobile Phase: A mixture of methanol and 35 mM sodium phosphate buffer containing 2.5 mM sodium heptane polysulfonate, adjusted to pH 3.5 with 85% o-phosphoric acid.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 25°C.

-

Injection Volume: 50 µL.

-

Detection: UV at 302 nm.

-

Run Time: 10 minutes.

2.1.3. Data Analysis

The concentration of 4-pyridoxic acid in the urine sample is determined by comparing the peak area ratio of the analyte to the internal standard (4-Pyridoxic Acid-d3) against a calibration curve prepared with known concentrations of unlabeled 4-pyridoxic acid and a constant concentration of the internal standard.

Experimental Workflow

Metabolic Pathway

4-Pyridoxic acid is the primary catabolic end product of vitamin B6 metabolism. The biologically active form of vitamin B6, pyridoxal 5'-phosphate (PLP), is dephosphorylated to pyridoxal. Pyridoxal is then oxidized to 4-pyridoxic acid, which is subsequently excreted in the urine. This conversion is catalyzed by aldehyde oxidase or an NAD+-dependent aldehyde dehydrogenase.

References

Understanding the metabolic pathway of pyridoxine to 4-pyridoxic acid.

An in-depth guide to the metabolic journey of pyridoxine, a crucial B6 vitamer, to its final excretory product, 4-pyridoxic acid. This document provides a detailed overview of the enzymatic steps, quantitative kinetic data, and the experimental protocols used to investigate this vital pathway.

The Metabolic Pathway: From Pyridoxine to 4-Pyridoxic Acid

The metabolism of pyridoxine (PN) to 4-pyridoxic acid (4-PA) is a multi-step process primarily occurring in the liver. It involves phosphorylation, oxidation, and dephosphorylation to yield the active coenzyme form, pyridoxal 5'-phosphate (PLP), which is ultimately catabolized to 4-PA for excretion.[1]

The key stages of the pathway are:

-

Phosphorylation: Dietary pyridoxine is absorbed and transported to the liver, where it is phosphorylated by the enzyme pyridoxal kinase (PDXK) to form pyridoxine 5'-phosphate (PNP).[2][3] This initial step effectively traps the vitamin within the cell.

-

Oxidation to the Active Form: PNP is then oxidized by pyridoxine 5'-phosphate oxidase (PNPO), a flavin mononucleotide (FMN)-dependent enzyme, to produce pyridoxal 5'-phosphate (PLP).[3][4] PLP is the primary biologically active form of vitamin B6, serving as a cofactor in over 140 enzymatic reactions. This step is the rate-limiting step in the biosynthesis of PLP.

-

Hydrolysis: For catabolism and transport, PLP can be dephosphorylated by phosphatases, such as alkaline phosphatase, to yield pyridoxal (PL).

-

Final Oxidation: The free pyridoxal is then irreversibly oxidized in the liver to 4-pyridoxic acid. This final conversion is catalyzed by two main enzymes: a cytosolic aldehyde oxidase (AO) and an NAD+-dependent aldehyde dehydrogenase . Under normal physiological conditions, the NAD+-dependent aldehyde dehydrogenase is considered the primary enzyme responsible for this reaction. 4-PA is the major urinary catabolite of vitamin B6.

Below is a diagram illustrating this metabolic conversion.

Quantitative Data: Enzyme Kinetics and Metabolite Concentrations

The efficiency and regulation of the pyridoxine metabolic pathway are defined by the kinetic properties of its enzymes and the resulting concentrations of its metabolites.

Table 1: Enzyme Kinetic Parameters

This table summarizes the available kinetic data for the key enzymes in the pathway. Note that data for human enzymes are used where available, but data from other species are included for completeness and are clearly indicated.

| Enzyme | Species | Substrate | Km (µM) | Vmax or Turnover | Reference(s) |

| Pyridoxal Kinase | Human | Pyridoxal | - | >85 pmol/min/µg | |

| PNP Oxidase | Human | Pyridoxine 5'-Phosphate (PNP) | 2.1 | 0.1 µmol/min/mg | |

| Human | Pyridoxamine 5'-Phosphate (PMP) | 6.2 | 0.1 µmol/min/mg | ||

| Rabbit | Pyridoxine 5'-Phosphate (PNP) | 8.2 | 42 min-1 (Turnover) | ||

| Rabbit | Pyridoxamine 5'-Phosphate (PMP) | 3.6 | 6.2 min-1 (Turnover) | ||

| Aldehyde Dehydrogenase | Rat | Pyridoxal | 75 | - | |

| Rat | NAD+ | 260 | - |

Km (Michaelis constant) indicates the substrate concentration at which the enzyme operates at half of its maximum velocity, with a lower value suggesting higher affinity. Vmax represents the maximum rate of the reaction.

Table 2: Typical Plasma Concentrations of B6 Vitamers

This table presents the physiological concentration ranges of key B6 vitamers in human plasma from healthy individuals, providing a baseline for metabolic studies.

| Metabolite | Concentration Range (nmol/L) | Reference(s) |

| Pyridoxal 5'-Phosphate (PLP) | 40.9 - 122.2 | |

| 4-Pyridoxic Acid (4-PA) | Not Detected - 55.7 | |

| Pyridoxal (PL) | Not Detected - 15.0 | |

| Pyridoxine (PN) | Not Detected - 21.9 | |

| Pyridoxamine (PM) | Not Detected - 17.8 | |

| Pyridoxine 5'-Phosphate (PNP) | Not Detected - 16.1 | |

| Pyridoxamine 5'-Phosphate (PMP) | Not Detected - 8.1 |

Experimental Protocols

Accurate measurement of enzyme activity and vitamer concentrations is essential for studying the pyridoxine metabolic pathway. The following sections detail established methodologies.

Protocol 1: Quantification of B6 Vitamers and 4-PA by HPLC

This method allows for the simultaneous measurement of multiple B6 vitamers from plasma using high-performance liquid chromatography with fluorescence detection.

1. Sample Preparation:

- To 250 µL of plasma, add an internal standard (e.g., 4-deoxypyridoxine) and 500 µL of 10% trichloroacetic acid (TCA) to precipitate proteins.

- Vortex the mixture vigorously for 30 seconds.

- Centrifuge at 10,000 x g for 10 minutes at 4°C.

- Filter the resulting supernatant through a 0.22 µm filter before injection.

2. Chromatographic Conditions:

- Column: C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm particle size).

- Mobile Phase A: Potassium phosphate buffer with 1-octanesulfonic acid and triethylamine, adjusted to pH 2.16.

- Mobile Phase B: Acetonitrile.

- Gradient Elution: A linear gradient from 0.5% to 15% Mobile Phase B over approximately 30 minutes.

- Flow Rate: 1.0 mL/min.

- Column Temperature: 30°C.

3. Detection:

- Technique: Fluorescence detection.

- Derivatization: Post-column derivatization with a phosphate buffer containing sodium bisulfite (1 g/L) to enhance the fluorescence of all vitamers.

- Excitation Wavelength: 328 nm.

- Emission Wavelength: 393 nm.

4. Quantification:

- Generate a standard curve using known concentrations of each B6 vitamer and 4-PA.

- Calculate the concentration in samples by comparing their peak areas (normalized to the internal standard) to the standard curve.

The workflow for this protocol is visualized below.

Protocol 2: Pyridoxine 5'-Phosphate Oxidase (PNPO) Activity Assay

This protocol describes a highly sensitive LC-MS/MS-based method to measure PNPO activity by quantifying the production of PLP in dried blood spots (DBS), adaptable for other tissues.

1. Reagent Preparation:

- Reaction Buffer: 40 mM Tris-phosphate buffer containing the substrate (15 µM Pyridoxine 5'-Phosphate, PNP) and the cofactor (1.5 µM Flavin Mononucleotide, FMN).

- Stop/Extraction Solution: Methanol containing a deuterated internal standard (e.g., PLP-d3).

2. Assay Procedure:

- Punch a 3 mm disc from a dried blood spot and place it into a microtiter plate well.

- Time Zero (T0) Control: To a control well, add the Stop/Extraction solution first to quench any reaction, followed by the Reaction Buffer. This measures the endogenous PLP level.

- Reaction Sample (T30): To the sample well, add the Reaction Buffer.

- Incubate the plate at 37°C for 30 minutes with gentle shaking.

- Stop the reaction in the T30 well by adding the Stop/Extraction solution.

- Agitate the plate for 1 hour to ensure complete extraction of metabolites.

- Centrifuge the plate to pellet the DBS paper and proteins.

3. LC-MS/MS Analysis:

- Transfer the supernatant to a new plate for analysis.

- Inject the sample into an LC-MS/MS system.

- Separate PLP from other components using a suitable chromatography column (e.g., C18).

- Quantify the amount of PLP and the internal standard by monitoring specific parent-to-daughter ion transitions using multiple reaction monitoring (MRM).

4. Calculation of Activity:

- Calculate the concentration of PLP in both T0 and T30 samples using a standard curve.

- PNPO activity is determined by subtracting the endogenous PLP concentration (T0) from the total PLP concentration after incubation (T30).

- Express activity as pmol of PLP produced per hour per mg of protein or per DBS punch.

References

Physical and chemical characteristics of 4-Pyridoxic Acid.

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Pyridoxic acid (4-PA) is the principal catabolite of vitamin B6, an essential nutrient involved in over 140 enzymatic reactions in the human body. The accurate measurement and understanding of 4-PA's physicochemical properties are crucial for assessing vitamin B6 status, investigating metabolic disorders, and in drug development. This technical guide provides an in-depth overview of the core physical and chemical characteristics of 4-pyridoxic acid, detailed experimental protocols for its analysis, and a visualization of its metabolic pathway. All quantitative data is presented in structured tables for clarity and comparative ease.

Chemical Identity and Physical Properties

4-Pyridoxic acid is a pyridine derivative characterized by a carboxylic acid, a hydroxyl group, a hydroxymethyl group, and a methyl group attached to the pyridine ring.[1][2]

| Identifier | Value | Source |

| IUPAC Name | 3-hydroxy-5-(hydroxymethyl)-2-methylpyridine-4-carboxylic acid | [1] |

| CAS Number | 82-82-6 | [1] |

| Chemical Formula | C₈H₉NO₄ | [1] |

| Molecular Weight | 183.16 g/mol | |

| Appearance | White to off-white crystalline powder |

Table 1: Chemical Identifiers of 4-Pyridoxic Acid

| Physical Property | Value | Source |

| Melting Point | 247-248 °C | |

| Boiling Point | 584.5 ± 50.0 °C (predicted) | |

| Solubility | Slightly soluble in water, alcohol, and pyridine. Insoluble in ether. Soluble in aqueous alkaline solutions. | |

| pKa₁ (Carboxylic Acid) | 5.50 | |

| pKa₂ (Phenolic Hydroxyl) | 9.75 |

Table 2: Physical Properties of 4-Pyridoxic Acid

Spectral Characteristics

The structural features of 4-pyridoxic acid give rise to a characteristic spectral profile, which is instrumental in its identification and quantification.

| Spectroscopic Technique | Key Features | Source |

| ¹H NMR | Signals corresponding to the methyl, hydroxymethyl, and aromatic protons. | |

| ¹³C NMR | Resonances for the carboxylic acid, aromatic carbons, methyl, and hydroxymethyl carbons. | |

| Infrared (IR) | Characteristic absorption bands for O-H, C=O (carboxylic acid), and C=C/C=N (aromatic ring) stretching vibrations. | |

| UV-Vis | Exhibits characteristic blue fluorescence with a maximum at pH 3 to 4. |

Table 3: Spectral Properties of 4-Pyridoxic Acid

Biological Role and Metabolism

4-Pyridoxic acid is the primary end-product of vitamin B6 metabolism and is excreted in the urine. Its formation is a key indicator of vitamin B6 status in the body. The metabolic pathway involves the conversion of various forms of vitamin B6 (pyridoxine, pyridoxal, and pyridoxamine) to the active coenzyme form, pyridoxal 5'-phosphate (PLP). Subsequently, pyridoxal is oxidized to 4-pyridoxic acid in the liver. This oxidation is catalyzed by two key enzymes: aldehyde oxidase and a NAD⁺-dependent aldehyde dehydrogenase.

Experimental Protocols

Synthesis of 4-Pyridoxic Acid

A chemical synthesis for 4-pyridoxic acid was first reported by Huff and Perlzweig in 1944. The detailed experimental protocol from the original publication could not be fully retrieved. The general approach involves the chemical modification of a suitable pyridine precursor to introduce the required functional groups.

General Synthetic Strategy (based on available information):

The synthesis likely involves a multi-step process starting from a commercially available pyridine derivative. Key steps would include:

-

Introduction of substituents: Stepwise introduction of the methyl, hydroxymethyl, and carboxyl groups onto the pyridine ring through various organic reactions.

-

Oxidation/Reduction: Use of appropriate oxidizing or reducing agents to achieve the desired oxidation states of the functional groups.

-

Purification: The final product is typically purified by recrystallization.

For researchers requiring the synthesis of 4-pyridoxic acid, consulting the original publication by Huff, J. W., & Perlzweig, W. A. (1944) in The Journal of Biological Chemistry, 155(1), 345-355 is recommended for the detailed procedure.

Purification by Recrystallization

General Recrystallization Protocol:

-

Solvent Selection: Choose a solvent in which 4-pyridoxic acid is sparingly soluble at room temperature but highly soluble at elevated temperatures. Based on its properties, a polar solvent like water or ethanol, or a mixture, would be a suitable starting point.

-

Dissolution: Dissolve the crude 4-pyridoxic acid in a minimum amount of the hot solvent to form a saturated solution.

-

Hot Filtration (if necessary): If insoluble impurities are present, filter the hot solution by gravity to remove them.

-

Crystallization: Allow the hot, clear solution to cool slowly and undisturbed to room temperature. As the solution cools, the solubility of 4-pyridoxic acid will decrease, leading to the formation of crystals.

-

Complete Crystallization: To maximize the yield, the flask can be placed in an ice bath to further decrease the temperature.

-

Isolation and Drying: Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and allow them to air dry or dry in a desiccator.

Determination of 4-Pyridoxic Acid in Human Urine by HPLC-UV

This protocol is adapted from a validated method for the quantification of 4-pyridoxic acid in urine samples.

4.3.1. Reagents and Materials

-

4-Pyridoxic acid standard

-

Perchloric acid (6%)

-

Methanol (HPLC grade)

-

Sodium phosphate buffer (35 mM)

-

Sodium heptane sulfonate (2.5 mM)

-

o-Phosphoric acid (85%)

-

Purified water (HPLC grade)

-

Urine samples

4.3.2. Instrumentation

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

-

Symmetry® C18 column (250 mm × 4.6 mm i.d., 5 µm particle size) or equivalent

-

Vortex mixer

-

Centrifuge

4.3.3. Preparation of Solutions

-

Mobile Phase: Prepare a mixture of methanol and 35 mM sodium phosphate buffer containing 2.5 mM sodium heptane sulfonate. Adjust the pH to 3.5 with 85% o-phosphoric acid.

-

Stock Solution (1 mM): Accurately weigh and dissolve an appropriate amount of 4-pyridoxic acid standard in purified water.

-

Working Standard Solutions: Prepare a series of working standards by diluting the stock solution with charcoal-pretreated blank urine to achieve concentrations ranging from 0.0125 µM to 0.8 µM.

4.3.4. Sample Preparation

-

To a 1.5 mL microcentrifuge tube, add 500 µL of urine sample.

-

Add 500 µL of 6% perchloric acid to precipitate proteins.

-

Vortex the mixture for 30 seconds.

-

Centrifuge at 10,000 x g for 5 minutes.

-

Carefully transfer the supernatant to a clean microcentrifuge tube.

-

Centrifuge the supernatant again at 10,000 x g for 5 minutes.

-

Transfer the final supernatant to an HPLC vial for analysis.

4.3.5. HPLC Conditions

-

Column: Symmetry® C18 (250 mm × 4.6 mm, 5 µm)

-

Mobile Phase: As prepared in section 4.3.3.

-

Flow Rate: 1.0 mL/min (typical, may require optimization)

-

Injection Volume: 50 µL

-

Column Temperature: 25 °C

-

Detection Wavelength: 302 nm

-

Retention Time: Approximately 8.0 minutes for 4-pyridoxic acid.

4.3.6. Quantification

-

Construct a calibration curve by plotting the peak area of the 4-pyridoxic acid standards against their known concentrations.

-

Determine the concentration of 4-pyridoxic acid in the urine samples by interpolating their peak areas from the calibration curve.

Conclusion

This technical guide has provided a detailed overview of the physical and chemical characteristics of 4-pyridoxic acid, its biological significance as a major metabolite of vitamin B6, and comprehensive experimental protocols for its analysis. The presented data and methodologies are intended to be a valuable resource for researchers, scientists, and professionals in the field of drug development, facilitating a deeper understanding and more accurate assessment of this important biomolecule.

References

A Technical Guide to 4-Pyridoxic Acid-d3 for Research Applications

This technical guide provides researchers, scientists, and drug development professionals with comprehensive information on 4-Pyridoxic Acid-d3, a critical internal standard for the accurate quantification of 4-Pyridoxic Acid (4-PA), the primary catabolite of Vitamin B6. This document outlines commercial suppliers, key technical data, detailed experimental protocols for its use in bioanalysis, and relevant biochemical pathways.

Introduction

4-Pyridoxic Acid (4-PA) is the main excretory product of Vitamin B6 metabolism.[1][2] Its concentration in biological fluids is a key biomarker for assessing Vitamin B6 status and studying the pharmacokinetics of Vitamin B6 vitamers. Accurate and precise quantification of endogenous 4-PA is essential for clinical diagnostics and metabolic research. The use of a stable isotope-labeled internal standard (SIL-IS), such as 4-Pyridoxic Acid-d3, is the gold standard for quantitative analysis by liquid chromatography-mass spectrometry (LC-MS/MS).[3][4] The SIL-IS has nearly identical chemical and physical properties to the target analyte, allowing it to compensate for variations in sample preparation, matrix effects, and instrument response, thereby ensuring high accuracy and reproducibility.[5]

Commercial Suppliers and Technical Data

4-Pyridoxic Acid-d3 is available from several reputable suppliers of research chemicals and reference standards. The following tables summarize the key technical specifications and supplier information for easy comparison.

Table 1: Chemical and Physical Properties of 4-Pyridoxic Acid-d3

| Property | Value | Source(s) |

| CAS Number | 1435934-03-4 | |

| Unlabeled CAS | 82-82-6 | |

| Molecular Formula | C₈H₆D₃NO₄ | |

| Molecular Weight | ~186.18 g/mol | |

| Synonyms | Pyridoxic Acid-d3, 3-Hydroxy-5-(hydroxymethyl)-2-(methyl-d3)isonicotinic acid | |

| Isotopic Label | Deuterium (D₃) |

Table 2: Commercial Supplier Information

| Supplier | Purity Specification | Available Formats |

| Veeprho | Not specified; sold as impurity reference standard | Not specified |

| MedChem Express | 98.79% | 1 mg |

| Santa Cruz Biotechnology | Not specified; sold for research use | Not specified |

| A Chemtek | 98+% | Not specified |

| LGC Standards | >95% (HPLC) | 1 mg, 10 mg |

Note: Purity and available formats are subject to change and may vary by lot. Researchers should always refer to the supplier's Certificate of Analysis for lot-specific data.

Vitamin B6 Metabolic Pathway

4-Pyridoxic Acid is the terminal catabolite of the Vitamin B6 cycle. The various forms of Vitamin B6 (pyridoxine, pyridoxal, and pyridoxamine) are converted in the liver to the active coenzyme form, Pyridoxal 5'-phosphate (PLP). When in excess, PLP is dephosphorylated to pyridoxal, which is then irreversibly oxidized to 4-Pyridoxic Acid by the enzymes aldehyde oxidase or an NAD+-dependent aldehyde dehydrogenase before being excreted in the urine.

Experimental Protocols

The following is a representative protocol for the quantification of 4-Pyridoxic Acid in human plasma using 4-Pyridoxic Acid-d3 as an internal standard, based on methodologies described in the literature.

1. Materials and Reagents

-

4-Pyridoxic Acid analytical standard

-

4-Pyridoxic Acid-d3 internal standard (IS)

-

Human plasma (e.g., K₂EDTA)

-

Trichloroacetic acid (TCA) or Acetonitrile (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Methanol (LC-MS grade)

-

Ultrapure water

2. Preparation of Solutions

-

Stock Solutions (1 mg/mL): Separately dissolve 4-PA and 4-PA-d3 in a suitable solvent (e.g., methanol) to create stock solutions.

-

Working Standard Solutions: Serially dilute the 4-PA stock solution with a 50:50 methanol:water mixture to prepare a series of working standards for the calibration curve (e.g., ranging from 5 to 200 nmol/L).

-

Internal Standard (IS) Working Solution: Dilute the 4-PA-d3 stock solution with the sample preparation solvent (e.g., 5% TCA in water) to a fixed concentration (e.g., 50 nmol/L).

3. Sample Preparation (Protein Precipitation)

-

Label microcentrifuge tubes for blanks, calibration standards, quality controls (QCs), and unknown samples.

-

Add 50 µL of the appropriate matrix (plasma, calibration standard, QC, or sample) to each tube.

-

Add 100 µL of the IS Working Solution to all tubes except the blank (add 100 µL of the preparation solvent without IS to the blank).

-

Vortex each tube for 30 seconds to mix.

-

Incubate the samples on ice for 10 minutes to allow for complete protein precipitation.

-

Centrifuge the tubes at >12,000 x g for 10 minutes at 4°C.

-

Carefully transfer the supernatant to a clean 96-well plate or autosampler vials for analysis.

4. LC-MS/MS Analysis

-

LC System: UPLC or HPLC system.

-

Column: A reversed-phase C18 column (e.g., Acquity HSS-T3 or equivalent).

-

Mobile Phase A: 0.1% Formic acid in water.

-

Mobile Phase B: 0.1% Formic acid in acetonitrile.

-

Gradient: A suitable gradient to separate 4-PA from other matrix components (e.g., 0-5 min, 2-50% B).

-

Flow Rate: 0.3 - 0.5 mL/min.

-

Injection Volume: 5 - 20 µL.

-

Mass Spectrometer: Triple quadrupole mass spectrometer with electrospray ionization (ESI) in positive mode.

-

MRM Transitions: Monitor the specific precursor-to-product ion transitions for 4-PA and 4-PA-d3. For example:

-

4-PA: m/z 184.1 → 148.1

-

4-PA-d3: m/z 187.1 → 151.1 (Note: exact m/z will depend on the D3 position)

-

5. Data Analysis

-

Integrate the peak areas for both the 4-PA and 4-PA-d3 MRM transitions.

-

Calculate the peak area ratio (4-PA Area / 4-PA-d3 Area) for all standards, QCs, and samples.

-

Generate a calibration curve by plotting the peak area ratio against the known concentration of the calibration standards.

-

Use a linear regression model (typically with 1/x or 1/x² weighting) to fit the curve.

-

Determine the concentration of 4-PA in the unknown samples by interpolating their peak area ratios from the calibration curve.

Typical Bioanalytical Workflow

The use of a stable isotope-labeled internal standard is foundational to modern quantitative bioanalysis. The IS is added at the beginning of the sample preparation process to track the analyte of interest through extraction and analysis, correcting for variability.

References

- 1. Vitamin B6 - Wikipedia [en.wikipedia.org]

- 2. PathWhiz [smpdb.ca]

- 3. LC-MS/MS Internal Standards: Critical Workflows for Accurate Bioanalysis | KCAS Bio [kcasbio.com]

- 4. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]

- 5. How Can the Internal Standard Method Quantify Compounds in LC-MS Without a Reference Standard? | MtoZ Biolabs [mtoz-biolabs.com]

A Comprehensive Technical Guide to 4-Pyridoxic Acid-d3 (CAS number 1435934-03-4)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 4-Pyridoxic Acid-d3, a key analytical standard in vitamin B6 metabolism research and clinical diagnostics. This document outlines its chemical properties, its role in biological systems, and detailed methodologies for its use in quantitative analysis.

Introduction

4-Pyridoxic Acid-d3 is the deuterium-labeled form of 4-pyridoxic acid, the primary catabolic product of vitamin B6.[1][2] Due to its isotopic labeling, it serves as an ideal internal standard for accurate quantification of its unlabeled counterpart in various biological matrices using mass spectrometry-based methods.[3] Understanding the metabolism of vitamin B6 is crucial in various fields, including nutrition, neuroscience, and drug development, as imbalances have been linked to a range of pathological conditions.

Chemical and Physical Properties

A summary of the key quantitative data for 4-Pyridoxic Acid-d3 is presented in the table below.

| Property | Value | Reference |

| CAS Number | 1435934-03-4 | [4] |

| Molecular Formula | C₈H₆D₃NO₄ | [4] |

| Molecular Weight | 186.18 g/mol | |

| Purity | ≥98% | |

| Appearance | Solid, Light yellow to light brown | MedChemExpress |

| Storage Conditions | -20°C | Chemsrc |

| IUPAC Name | 3-hydroxy-5-(hydroxymethyl)-2-(methyl-d3)isonicotinic acid |

Role in Vitamin B6 Metabolism

Vitamin B6 is a crucial coenzyme in numerous metabolic pathways. The dietary forms of vitamin B6 (pyridoxine, pyridoxal, and pyridoxamine) are converted to the active form, pyridoxal 5'-phosphate (PLP). The final, inactive metabolite, 4-pyridoxic acid, is excreted in the urine. The metabolic conversion of pyridoxal to 4-pyridoxic acid is a key step in vitamin B6 catabolism.

Below is a diagram illustrating the metabolic pathway of Vitamin B6 leading to the formation of 4-Pyridoxic Acid.

Experimental Protocols

4-Pyridoxic Acid-d3 is primarily used as an internal standard in analytical methods for the quantification of 4-pyridoxic acid. Below are detailed protocols for typical analytical techniques.

Quantification of 4-Pyridoxic Acid in Human Urine by HPLC-UV

This method provides a robust and cost-effective way to measure 4-pyridoxic acid levels in urine samples.

4.1.1. Sample Preparation

-

Thaw frozen urine samples at room temperature.

-

Vortex the samples for 30 seconds to ensure homogeneity.

-

To 500 µL of urine, add 500 µL of 6% (w/v) perchloric acid to precipitate proteins.

-

Vortex the mixture for 30 seconds.

-

Centrifuge at 10,000 x g for 5 minutes at 4°C.

-

Transfer the supernatant to a clean microcentrifuge tube.

-

Spike the supernatant with a known concentration of 4-Pyridoxic Acid-d3 internal standard.

-

Transfer an aliquot of the final mixture to an HPLC vial for analysis.

4.1.2. HPLC Conditions

| Parameter | Condition |

| Column | Waters Symmetry® C18, 250 mm × 4.6 mm, 5 µm |

| Mobile Phase | A mixture of methanol and 35 mM sodium phosphate buffer containing 2.5 mM sodium heptane sulfonate, pH 3.5 (adjusted with 85% o-phosphoric acid) |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 50 µL |

| Column Temperature | 25°C |

| Detection | UV at 302 nm |

| Retention Time (4-PA) | Approximately 8.0 min |

Quantification of 4-Pyridoxic Acid in Human Plasma by UPLC-MS/MS

This highly sensitive and specific method is suitable for clinical and research applications requiring precise measurement of low concentrations of 4-pyridoxic acid.

4.2.1. Sample Preparation

-

To 100 µL of plasma sample, add 10 µL of 4-Pyridoxic Acid-d3 internal standard solution (in a suitable solvent like methanol/water).

-

Add 300 µL of acetonitrile to precipitate proteins.

-

Vortex for 1 minute.

-

Centrifuge at 12,000 x g for 10 minutes at 4°C.

-

Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in 100 µL of the mobile phase.

-

Transfer to a UPLC vial for analysis.

4.2.2. UPLC-MS/MS Conditions

| Parameter | Condition |

| Column | Acquity UPLC HSS T3 column (or equivalent) |

| Mobile Phase A | 0.1% Formic acid in water |

| Mobile Phase B | 0.1% Formic acid in acetonitrile |

| Gradient | Optimized for separation of 4-pyridoxic acid from other matrix components |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 5 µL |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| MRM Transitions | 4-Pyridoxic Acid: To be determined by direct infusion4-Pyridoxic Acid-d3: To be determined by direct infusion |

Experimental and Logical Workflows

The following diagrams illustrate a typical experimental workflow for the quantification of 4-pyridoxic acid and the logical relationship of its use as an internal standard.

Conclusion

4-Pyridoxic Acid-d3 is an indispensable tool for researchers and clinicians involved in the study of vitamin B6 metabolism. Its use as an internal standard ensures the accuracy and reliability of quantitative analytical methods. The detailed protocols and workflows provided in this guide offer a solid foundation for the implementation of robust analytical procedures for the determination of 4-pyridoxic acid in biological samples.

References

Methodological & Application

Application Note: Quantification of 4-Pyridoxic Acid in Human Plasma by Isotope Dilution LC-MS/MS

Audience: Researchers, scientists, and drug development professionals.

Introduction

Vitamin B6 is a water-soluble vitamin that plays a crucial role in numerous metabolic reactions, including amino acid metabolism and neurotransmitter synthesis.[1][2] The primary catabolite of vitamin B6 is 4-pyridoxic acid (4-PA), which is excreted in the urine.[3][4] Plasma concentration of 4-PA, along with the biologically active form, pyridoxal 5'-phosphate (PLP), serves as a key indicator of vitamin B6 status.[5] Accurate and reliable quantification of 4-PA is essential for assessing nutritional status, diagnosing deficiencies, and monitoring supplementation therapies.

This application note details a robust and sensitive method for the quantification of 4-pyridoxic acid in human plasma using stable isotope dilution liquid chromatography-tandem mass spectrometry (LC-MS/MS). The use of a stable isotope-labeled internal standard, such as 4-Pyridoxic acid-d3, ensures high accuracy and precision by correcting for matrix effects and variations during sample preparation and analysis.

Vitamin B6 Metabolism and Quantification Workflow

The following diagrams illustrate the metabolic context of 4-pyridoxic acid and the analytical workflow for its quantification.

Figure 1. Simplified metabolic pathway of Vitamin B6 leading to 4-Pyridoxic Acid.

Figure 2. Experimental workflow for 4-PA quantification in human plasma.

Experimental Protocol

3.1. Materials and Reagents

-

4-Pyridoxic Acid (4-PA) standard (Sigma-Aldrich or equivalent)

-

4-Pyridoxic Acid-d3 (Internal Standard, IS) (MedChemExpress or equivalent)

-

LC-MS/MS grade Methanol, Acetonitrile, and Water (Fisher Scientific or equivalent)

-

Formic Acid (≥98%) (Sigma-Aldrich or equivalent)

-

Trichloroacetic Acid (TCA) (Sigma-Aldrich or equivalent)

-

Human Plasma (EDTA or Heparin) (BioIVT or equivalent)

3.2. Sample Handling and Preparation Proper sample handling is critical as B6 vitamers can be sensitive to light.

-

Collect whole blood in EDTA or heparin tubes.

-

Within 2 hours of collection, centrifuge the samples at 4°C to separate plasma.

-

Transfer the plasma into amber vials to protect from light and store immediately at -80°C until analysis.

-

Patient should fast for 12 hours and abstain from vitamin supplements for 24 hours prior to sample collection.

3.3. Standard and Sample Processing

-

Stock Solutions: Prepare 1 mg/mL stock solutions of 4-PA and 4-PA-d3 in LC-MS grade water.

-

Working Solutions: Serially dilute the 4-PA stock solution to create calibration standards (e.g., ranging from 1 to 500 nmol/L). Prepare a working internal standard solution (e.g., 100 nmol/L 4-PA-d3).

-

Sample Precipitation:

-

To 100 µL of plasma sample, calibrator, or quality control (QC) sample in a microcentrifuge tube, add 20 µL of the internal standard working solution.

-

Add 200 µL of 10% Trichloroacetic Acid (TCA) to precipitate proteins.

-

Vortex for 30 seconds.

-

Incubate on ice for 10 minutes, then centrifuge at 14,000 x g for 10 minutes at 4°C.

-

Carefully transfer 150 µL of the supernatant to an autosampler vial for analysis.

-

3.4. LC-MS/MS Conditions The following tables summarize the instrumental conditions for a typical LC-MS/MS system.

Table 1: Liquid Chromatography (LC) Parameters

| Parameter | Value |

|---|---|

| LC System | UPLC System (e.g., Waters Acquity) |

| Column | Reversed-phase C18 Column (e.g., Waters Symmetry C18, 2.1 x 100 mm, 3.5 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Methanol |

| Flow Rate | 0.3 mL/min |

| Gradient | 2% B for 1 min, linear ramp to 50% B over 3 min, hold for 1 min, return to 2% B and equilibrate for 2 min. |

| Column Temp. | 40°C |

| Injection Volume | 10 µL |

Table 2: Tandem Mass Spectrometry (MS/MS) Parameters

| Parameter | Value |

|---|---|

| MS System | Triple Quadrupole Mass Spectrometer (e.g., Thermo TSQ Quantum, Sciex API series) |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| Source Temp. | 500°C |

| IonSpray Voltage | 5500 V |

| MRM Transitions | See Table 3 below |

Table 3: MRM Transitions and Compound-Specific Parameters

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

|---|---|---|---|

| 4-Pyridoxic Acid (4-PA) | 184.1 | 166.1 | 15 |

| 4-Pyridoxic Acid-d3 (IS) | 187.1 | 169.1 | 15 |

Note: MS parameters such as collision energy and declustering potential should be optimized for the specific instrument in use.

Results and Method Validation

The described method is validated for its performance characteristics. The data presented below are representative of a typical validation.

Table 4: Method Validation and Performance Characteristics

| Parameter | Result |

|---|---|

| Linearity Range | 3.3 - 339 nmol/L |

| Correlation Coefficient (r²) | > 0.995 |

| Lower Limit of Quantification (LLOQ) | 3.3 nmol/L |

| Intra-day Precision (%CV) | < 5% |

| Inter-day Precision (%CV) | < 8% |

| Accuracy / Recovery | 92 - 111% |

| Matrix Effect | Minimal, corrected by IS |

| Reference Range (Plasma) | 3 - 30 mcg/L (approx. 16 - 164 nmol/L) |

The analytical measurement range and precision values are based on published data and may vary between laboratories.

Conclusion

This application note provides a detailed protocol for the quantitative determination of 4-pyridoxic acid in human plasma using a stable isotope dilution LC-MS/MS method. The procedure involves a straightforward protein precipitation step followed by a rapid and selective chromatographic separation. The use of a deuterated internal standard ensures high accuracy and mitigates potential matrix interference. The method demonstrates excellent linearity, sensitivity, precision, and accuracy, making it highly suitable for clinical research, nutritional assessment, and drug development applications where reliable measurement of vitamin B6 status is required.

References

- 1. Development of a LC-MS/MS method using stable isotope dilution for the quantification of individual B6 vitamers in fruits, vegetables, and cereals - PMC [pmc.ncbi.nlm.nih.gov]

- 2. files.core.ac.uk [files.core.ac.uk]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Measurement of plasma B6 vitamer profiles in children with inborn errors of vitamin B6 metabolism using an LC-MS/MS method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. A one-step NIST traceable HPLC method for quantitation of vitamin B6 and 4-pyridoxic acid in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for LC-MS/MS Analysis of Vitamin B6 Metabolites

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vitamin B6 is a crucial water-soluble vitamin that plays a vital role in numerous metabolic processes, including amino acid metabolism, neurotransmitter synthesis, and gluconeogenesis. It exists in several forms, collectively known as vitamers, including pyridoxine (PN), pyridoxal (PL), pyridoxamine (PM), and their phosphorylated active forms, pyridoxal 5'-phosphate (PLP) and pyridoxamine 5'-phosphate (PMP). Accurate quantification of these metabolites is essential for nutritional assessment, disease diagnosis, and in the development of therapeutic interventions. This document provides detailed protocols for the sensitive and specific quantification of vitamin B6 metabolites in biological matrices using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).

Signaling Pathway of Vitamin B6 Metabolism

The different forms of vitamin B6 are interconverted and phosphorylated to form the active coenzyme, PLP, which is essential for numerous enzymatic reactions.

Application Notes and Protocols for the Detection of 4-Pyridoxic Acid-d3 by Mass Spectrometry

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the quantitative analysis of 4-Pyridoxic Acid-d3 using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). 4-Pyridoxic Acid-d3 is the deuterated stable isotope-labeled internal standard for 4-Pyridoxic Acid, the primary catabolite of vitamin B6. The use of a stable isotope-labeled internal standard is the gold standard in quantitative mass spectrometry, as it corrects for matrix effects and variations in sample preparation and instrument response, leading to highly accurate and precise measurements.

Mass Spectrometry Parameters

The following table summarizes the key mass spectrometry parameters for the detection of 4-Pyridoxic Acid and its deuterated internal standard, 4-Pyridoxic Acid-d3. These parameters should be used as a starting point for method development and may require optimization based on the specific instrumentation used.

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Declustering Potential (V) | Polarity |

| 4-Pyridoxic Acid | 184.0 | 148.0 | 15 - 25 | 40 - 60 | Positive |

| 4-Pyridoxic Acid | 184.0 | 166.0 | 10 - 20 | 40 - 60 | Positive |

| 4-Pyridoxic Acid-d3 | 187.0 | 151.0 | 15 - 25 | 40 - 60 | Positive |

| 4-Pyridoxic Acid-d3 | 187.0 | 169.0 | 10 - 20 | 40 - 60 | Positive |

Note: The molecular formula for 4-Pyridoxic Acid-d3 is C8H6D3NO4, and its molecular weight is 186.18 g/mol . The precursor ion [M+H]+ is therefore m/z 187.0. The product ions are predicted based on the fragmentation of the unlabeled 4-Pyridoxic Acid, which typically involves the loss of CO2 (44 Da) and H2O (18 Da). For the d3-labeled compound, the corresponding losses would result in fragments of m/z 151.0 and 169.0. It is highly recommended to optimize the collision energy for the specific instrument being used to achieve the best sensitivity.

Experimental Protocol: LC-MS/MS Analysis of 4-Pyridoxic Acid

This protocol outlines a general procedure for the analysis of 4-Pyridoxic Acid in biological matrices, such as plasma or urine, using 4-Pyridoxic Acid-d3 as an internal standard.

Materials and Reagents

-

4-Pyridoxic Acid analytical standard

-

4-Pyridoxic Acid-d3 internal standard

-

Acetonitrile (LC-MS grade)

-

Methanol (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Ultrapure water

-

Trichloroacetic acid (TCA) or other protein precipitation agents

-

Biological matrix (e.g., plasma, urine)

Sample Preparation

-

Thaw Samples: Thaw biological samples (e.g., plasma, urine) on ice.

-

Spike Internal Standard: To 100 µL of the biological sample, add a known concentration of 4-Pyridoxic Acid-d3 internal standard solution. The concentration of the internal standard should be similar to the expected concentration of the analyte in the samples.

-

Protein Precipitation: Add 300 µL of cold acetonitrile (or another suitable protein precipitation agent like 10% TCA) to the sample.

-

Vortex: Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation.

-

Centrifuge: Centrifuge the samples at a high speed (e.g., 14,000 rpm) for 10 minutes at 4°C to pellet the precipitated proteins.

-

Transfer Supernatant: Carefully transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.

Liquid Chromatography Conditions

-

Column: A reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm particle size) is recommended.

-

Mobile Phase A: 0.1% Formic acid in water

-

Mobile Phase B: 0.1% Formic acid in acetonitrile

-

Gradient:

-

0-1 min: 5% B

-

1-5 min: 5-95% B (linear gradient)

-

5-6 min: 95% B

-

6-6.1 min: 95-5% B (linear gradient)

-

6.1-8 min: 5% B (re-equilibration)

-

-

Flow Rate: 0.4 mL/min

-

Injection Volume: 5 µL

-

Column Temperature: 40°C

Mass Spectrometry Conditions

-

Ionization Mode: Electrospray Ionization (ESI), Positive

-

Scan Type: Multiple Reaction Monitoring (MRM)

-

Ion Source Parameters:

-

Capillary Voltage: 3.5 kV

-

Source Temperature: 150°C

-

Desolvation Temperature: 400°C

-

Cone Gas Flow: 50 L/hr

-

Desolvation Gas Flow: 800 L/hr

-

-

MRM Transitions: Monitor the transitions specified in the table in Section 1.

Workflow Diagram

The following diagram illustrates the experimental workflow from sample preparation to data analysis.

Caption: Workflow for the quantitative analysis of 4-Pyridoxic Acid.

Application of 4-Pyridoxic Acid-d3 in Pharmacokinetic Studies of Vitamin B6

Application Note & Protocol

For Researchers, Scientists, and Drug Development Professionals.

Introduction

Vitamin B6 is a crucial water-soluble vitamin that exists in several forms, collectively known as vitamers, with pyridoxal 5'-phosphate (PLP) being the primary active coenzyme form.[1] It plays a vital role in over 140 enzymatic reactions, primarily in amino acid, glucose, and lipid metabolism.[1] The primary end-product of vitamin B6 metabolism in humans is 4-pyridoxic acid (4-PA), which is excreted in the urine.[1] The concentration of 4-PA in biological fluids is a reliable indicator of recent vitamin B6 intake.

Pharmacokinetic (PK) studies are essential to understand the absorption, distribution, metabolism, and excretion (ADME) of vitamin B6. Accurate quantification of vitamin B6 vitamers and their metabolites in biological matrices is fundamental to these studies. Stable isotope-labeled internal standards are the gold standard in quantitative bioanalysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS) due to their ability to compensate for variability during sample preparation and analysis. 4-Pyridoxic Acid-d3 is a deuterated analog of 4-PA and serves as an ideal internal standard for the accurate determination of 4-PA concentrations in various biological samples. This document provides detailed protocols and application notes for the use of 4-Pyridoxic Acid-d3 in pharmacokinetic studies of vitamin B6.

Vitamin B6 Metabolic Pathway

The metabolism of vitamin B6 is a complex process involving the conversion of various dietary forms into the active coenzyme, PLP, and its subsequent degradation to 4-PA for excretion. The liver is the primary site for these metabolic conversions.

Caption: Vitamin B6 metabolic pathway in humans.

Experimental Protocols

Pharmacokinetic Study Design

A representative pharmacokinetic study design to evaluate vitamin B6 supplementation is outlined below.

1.1. Study Population:

-

Recruit healthy adult volunteers (n=12, 6 male, 6 female), aged 18-50 years.

-

Exclude individuals with a history of renal or hepatic impairment, gastrointestinal disorders, or those taking medications or supplements known to interfere with vitamin B6 metabolism.

-

Obtain written informed consent from all participants.

1.2. Study Protocol:

-

Washout Period: Participants should avoid vitamin B6-rich foods and supplements for one week prior to the study.

-

Dosing: Administer a single oral dose of 50 mg pyridoxine hydrochloride.

-

Blood Sampling: Collect venous blood samples into lithium heparin tubes at the following time points: pre-dose (0 h), and 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, and 24 hours post-dose.

-

Plasma Preparation: Centrifuge the blood samples at 3000 x g for 10 minutes at 4°C to separate the plasma.

-

Sample Storage: Store the plasma samples at -80°C until analysis.

Bioanalytical Method for 4-Pyridoxic Acid in Human Plasma

This protocol describes a validated LC-MS/MS method for the quantification of 4-PA in human plasma using 4-Pyridoxic Acid-d3 as an internal standard (IS).

2.1. Materials and Reagents:

-

4-Pyridoxic Acid (analytical standard)

-

4-Pyridoxic Acid-d3 (internal standard)

-

Acetonitrile (LC-MS grade)

-

Methanol (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Trichloroacetic acid (TCA)

-

Ultrapure water

-

Human plasma (drug-free)

2.2. Preparation of Stock and Working Solutions:

-

4-PA Stock Solution (1 mg/mL): Dissolve 10 mg of 4-PA in 10 mL of methanol.

-

4-PA Working Solutions: Prepare serial dilutions of the stock solution with 50% methanol to create calibration standards and quality control (QC) samples.

-

IS Stock Solution (1 mg/mL): Dissolve 1 mg of 4-Pyridoxic Acid-d3 in 1 mL of methanol.

-

IS Working Solution (100 ng/mL): Dilute the IS stock solution with 50% methanol.

2.3. Sample Preparation (Protein Precipitation):

-

Thaw plasma samples, calibration standards, and QC samples on ice.

-

To 100 µL of each plasma sample, add 10 µL of the IS working solution (100 ng/mL).

-

Vortex for 10 seconds.

-

Add 200 µL of 10% (w/v) TCA in acetonitrile to precipitate proteins.

-

Vortex for 1 minute.

-

Centrifuge at 14,000 x g for 10 minutes at 4°C.

-

Transfer the supernatant to a clean tube for LC-MS/MS analysis.

2.4. LC-MS/MS Conditions:

| Parameter | Condition |

| LC System | UPLC System |

| Column | C18 column (e.g., 2.1 x 50 mm, 1.7 µm) |

| Mobile Phase A | 0.1% Formic acid in water |

| Mobile Phase B | 0.1% Formic acid in acetonitrile |

| Gradient | Start with 5% B, ramp to 95% B over 3 minutes, hold for 1 minute, and re-equilibrate at 5% B for 1 minute. |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 5 µL |

| MS System | Triple quadrupole mass spectrometer |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| MRM Transitions | 4-PA: m/z 184.1 -> 166.14-PA-d3: m/z 187.1 -> 169.1 |

2.5. Method Validation: The bioanalytical method should be validated according to regulatory guidelines (e.g., FDA or EMA) for linearity, accuracy, precision, selectivity, recovery, and stability.

Quantitative Data Summary

The following table summarizes representative pharmacokinetic parameters of 4-pyridoxic acid following oral administration of pyridoxine. Data are compiled from various sources.

| Parameter | Value (Mean ± SD) | Unit | Reference |

| Cmax (Maximum Concentration) | 2324 ± 266 | nmol/L | [2] |

| Tmax (Time to Cmax) | 3 | hours | [2] |

| Renal Clearance | 249.8 ± 48.2 | mL/min/1.73 m² | |

| Elimination Rate Constant (kα) | 0.314 ± 0.118 | h⁻¹ | |

| Elimination Rate Constant (kβ) | 0.048 ± 0.070 | h⁻¹ | |

| Percentage of Dose Excreted as 4-PA | 63.7 ± 6.4 | % |

Experimental Workflow

The overall workflow for a pharmacokinetic study of vitamin B6 using 4-Pyridoxic Acid-d3 as an internal standard is depicted below.

Caption: Experimental workflow for a vitamin B6 pharmacokinetic study.

Conclusion

The use of 4-Pyridoxic Acid-d3 as an internal standard in LC-MS/MS-based bioanalysis provides a robust and reliable method for the accurate quantification of 4-pyridoxic acid in biological matrices. This is essential for conducting high-quality pharmacokinetic studies of vitamin B6. The detailed protocols and workflows provided in this document serve as a comprehensive guide for researchers and scientists in the field of nutrition and drug development.

References

Accurate Quantification of B6 Vitamers by Isotope Dilution Mass Spectrometry: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the accurate quantification of Vitamin B6 vitamers in various biological matrices using Isotope Dilution Mass Spectrometry (IDMS). This powerful analytical technique combines the high selectivity of liquid chromatography-tandem mass spectrometry (LC-MS/MS) with the accuracy of stable isotope dilution to overcome challenges associated with traditional quantification methods.

Introduction

Vitamin B6 is a crucial cofactor in a wide range of enzymatic reactions, primarily in amino acid metabolism. It exists in several forms, collectively known as vitamers, including pyridoxine (PN), pyridoxal (PL), pyridoxamine (PM), and their phosphorylated counterparts: pyridoxine-5'-phosphate (PNP), pyridoxal-5'-phosphate (PLP), and pyridoxamine-5'-phosphate (PMP). The metabolically active form is PLP. Accurate measurement of these individual vitamers is essential for understanding nutritional status, diagnosing deficiencies, and in drug development. Isotope Dilution Mass Spectrometry has emerged as the gold standard for this purpose due to its superior accuracy, precision, and specificity.

Principle of Isotope Dilution Mass Spectrometry

IDMS involves the addition of a known amount of a stable, isotopically labeled version of the analyte (the internal standard) to the sample at the beginning of the analytical process. This "spiked" sample is then processed, and the ratio of the endogenous (natural) analyte to the isotopically labeled internal standard is measured by mass spectrometry. Because the natural and labeled forms are chemically identical, they behave the same way during sample preparation, chromatography, and ionization. Therefore, any sample loss during the procedure affects both forms equally, leading to a highly accurate and precise measurement of the analyte concentration.

Forms of Vitamin B6

The following diagram illustrates the different forms of vitamin B6, which can be quantified using the described methods.

Experimental Workflow for B6 Vitamer Quantification

The general workflow for the analysis of B6 vitamers by IDMS is depicted below.

Detailed Experimental Protocols

The following protocols are generalized from published methods and should be optimized for specific instrumentation and matrices.

Protocol 1: Quantification of B6 Vitamers in Human Whole Blood

This protocol is adapted for the simultaneous quantification of multiple B6 vitamers.

1. Materials and Reagents

-

B6 vitamer standards (PN, PL, PM, PNP, PLP, PMP)

-

Isotopically labeled internal standards (e.g., [¹³C₃]-PN, [¹³C₃]-PL, d₃-PLP)

-

Trichloroacetic acid (TCA) solution (10% w/v)

-

Acetonitrile (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Ammonium formate

-

Ultrapure water

-

Whole blood samples

2. Sample Preparation

-

To 250 µL of whole blood sample, add 50 µL of the internal standard mix (containing known concentrations of each labeled vitamer).[1]

-

Vortex briefly to mix.

-

Add 500 µL of cold 10% TCA solution for protein precipitation.[1][2]

-

Vortex vigorously for 1 minute.

-

Incubate on ice for 10 minutes.

-

Centrifuge at 10,000 x g for 10 minutes at 4°C.

-

Carefully collect the supernatant and transfer to an autosampler vial for LC-MS/MS analysis.[1][3]

3. LC-MS/MS Conditions

-

Liquid Chromatography:

-

System: UHPLC system (e.g., Thermo Scientific Vanquish, Waters Acquity).

-

Column: Reversed-phase C18 column (e.g., Waters Symmetry C18) or an Ascentis Express OH5 for HILIC separation.

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient: A suitable gradient to separate the different vitamers (e.g., start with high aqueous phase and ramp up the organic phase).

-

Flow Rate: 0.2 - 0.4 mL/min.

-

Column Temperature: 25-30°C.

-

Injection Volume: 15-25 µL.

-

-

Mass Spectrometry:

-

System: Triple quadrupole mass spectrometer (e.g., TSQ Fortis, TSQ Quantis).

-

Ionization Source: Heated Electrospray Ionization (HESI) in positive mode.

-

Detection Mode: Selected Reaction Monitoring (SRM).

-

SRM Transitions: Specific precursor and product ion pairs for each vitamer and its labeled internal standard must be optimized.

-

4. Data Analysis

-

Quantification is based on the ratio of the peak area of the endogenous vitamer to the peak area of its corresponding isotopically labeled internal standard.

-

A calibration curve is generated using a series of standards with known concentrations of each vitamer and a fixed concentration of the internal standards.

Protocol 2: Quantification of B6 Vitamers in Food Matrices (Fruits, Vegetables, Cereals)

This protocol is adapted for the analysis of B6 vitamers in complex plant-based matrices.

1. Materials and Reagents

-

Same as Protocol 1, with the addition of:

-

Starch matrix (for validation).

2. Sample Preparation

-

Homogenize the food sample (e.g., using a blender or grinder).

-

Weigh a representative amount of the homogenized sample.

-

Add the internal standard mix.

-

Perform an extraction procedure appropriate for the matrix (e.g., acid hydrolysis to release bound vitamers).

-

Follow with protein precipitation as described in Protocol 1.

-

The supernatant is then analyzed by LC-MS/MS.

3. LC-MS/MS Conditions

-

Similar to Protocol 1, but the chromatographic gradient may need to be adjusted to handle the complexity of the food matrix.

Quantitative Data Summary

The following tables summarize the performance characteristics of published IDMS methods for B6 vitamer quantification.

Table 1: Limits of Detection (LOD) and Quantification (LOQ)

| Vitamer | Matrix | LOD (nmol/L) | LOQ (nmol/L) | Reference |

| PLP | Whole Blood | - | 4 | |

| TDP | Whole Blood | 2.8 | 9.4 | |

| PLP | Whole Blood | 7.8 | 25.9 | |

| Various | Food | - | 0.0085-0.059 mg/kg | |

| Various | CSF | - | 0.03-5.37 nM |

Table 2: Precision and Recovery

| Vitamer | Matrix | Intra-day Precision (%) | Inter-day Precision (%) | Recovery (%) | Reference |

| PLP | Whole Blood | 1.7-2.8 | 3.0-4.1 | 98 (89-103) | |

| Various | Food | 4-10 | 4-10 | 92-111 | |

| TDP | Whole Blood | 2.4-4.1 | 2.4-6.5 | 101-102 | |

| PLP | Whole Blood | 5.5 | 2.2-8.8 | 98-100 |

Conclusion

Isotope Dilution Mass Spectrometry provides a robust, accurate, and sensitive platform for the quantification of B6 vitamers in a variety of biological and food matrices. The detailed protocols and performance data presented here serve as a valuable resource for researchers, scientists, and drug development professionals seeking to implement this advanced analytical technique. The use of stable isotopically labeled internal standards is key to mitigating matrix effects and ensuring the high quality of the quantitative data.

References

- 1. A stable isotope dilution LC-ESI-MS/MS method for the quantification of pyridoxal-5'-phosphate in whole blood - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. A novel fully validated LC-MS/MS method for quantification of pyridoxal-5'-phosphate concentrations in samples of human whole blood - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: UPLC-MS/MS Analysis of 4-Pyridoxic Acid in Cerebrospinal Fluid

Audience: Researchers, scientists, and drug development professionals.

Introduction

4-Pyridoxic acid (PA) is a major catabolite of vitamin B6, an essential nutrient for numerous metabolic processes within the central nervous system.[1][2] Its quantification in cerebrospinal fluid (CSF) is crucial for diagnosing and monitoring various neurological disorders, including inborn errors of vitamin B6 metabolism and certain forms of epilepsy.[1][2][3] Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) offers a highly sensitive and specific method for the accurate determination of 4-pyridoxic acid concentrations in this complex biological matrix. This application note provides a detailed protocol for the UPLC-MS/MS analysis of 4-pyridoxic acid in CSF, including sample preparation, instrument parameters, and data analysis.

Experimental Protocols

1. Cerebrospinal Fluid Sample Preparation

A critical step in the analysis of 4-pyridoxic acid in CSF is the removal of proteins, which can interfere with the UPLC-MS/MS system. Protein precipitation is the most common method employed.

Materials:

-

Cerebrospinal fluid (CSF) samples, protected from light and stored at -80°C.

-

Acetonitrile (ACN), LC-MS grade.

-

Trichloroacetic acid (TCA) solution (50 g/L in water).

-

Internal Standard (IS) solution: Isotopically labeled 4-pyridoxic acid (e.g., 4-pyridoxic acid-D2).

-

Microcentrifuge tubes.

-

Microcentrifuge.

-

Autosampler vials.

Protocol:

-

Thaw frozen CSF samples on ice, ensuring they are protected from light.

-

In a microcentrifuge tube, combine 100 µL of CSF with a known concentration of the internal standard solution.

-

For protein precipitation, add 200 µL of ice-cold acetonitrile. Alternatively, 50 g/L trichloroacetic acid can be used.

-

Vortex the mixture thoroughly for 30 seconds.

-

Incubate the mixture at 4°C for 10 minutes to facilitate protein precipitation.

-

Centrifuge the tubes at 15,000 x g for 10 minutes at 4°C.

-

Carefully collect the supernatant and transfer it to a clean autosampler vial for UPLC-MS/MS analysis.

2. UPLC-MS/MS Analysis

Instrumentation:

-

UPLC system (e.g., Waters ACQUITY UPLC).

-

Tandem mass spectrometer (e.g., Waters Xevo TQ-S).

UPLC Conditions:

-

Column: ACQUITY UPLC HSS T3 column (2.1 x 100 mm, 1.8 µm).

-

Mobile Phase A: 0.1% Formic acid in water.

-

Mobile Phase B: 0.1% Formic acid in acetonitrile.

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 5 µL.

-

Column Temperature: 40°C.

-

Gradient Elution: A typical gradient would start with a high percentage of mobile phase A, with a linear increase in mobile phase B over several minutes to elute 4-pyridoxic acid.

MS/MS Conditions:

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

Capillary Voltage: 3.0 kV.

-

Source Temperature: 150°C.

-

Desolvation Temperature: 400°C.

-

Cone Gas Flow: 50 L/hr.

-

Desolvation Gas Flow: 800 L/hr.

-

Collision Gas: Argon.

-

Multiple Reaction Monitoring (MRM) Transitions:

-

4-Pyridoxic Acid: m/z 184.1 → 148.1.

-

4-Pyridoxic Acid-D2 (IS): m/z 186.1 → 150.1.

-

3. Data Analysis and Quantification

-

Calibration Curve: A calibration curve is constructed by analyzing a series of known concentrations of 4-pyridoxic acid standards prepared in a surrogate matrix (e.g., Ringer's solution) and subjected to the same sample preparation procedure. The curve is generated by plotting the peak area ratio of the analyte to the internal standard against the concentration. A linear regression with a weighting factor of 1/x is typically used.

-

Quantification: The concentration of 4-pyridoxic acid in the CSF samples is determined by interpolating the peak area ratio from the calibration curve.

Data Presentation

Table 1: Summary of Quantitative Performance Data for UPLC-MS/MS Analysis of 4-Pyridoxic Acid in CSF

| Parameter | Result | Reference |

| Linearity Range | 5 - 200 nmol/L | |

| Correlation Coefficient (R²) | > 0.99 | |

| Limit of Quantification (LOQ) | 0.03 - 5.37 nM | |

| Within-day Precision (%CV) | 1.7% - 2.6% | |

| Inter-day Precision (%CV) | 1.7% - 2.6% | |

| Accuracy (in pooled CSF) | 90.5% - 120.1% | |

| Recovery of Internal Standard | 93% - 96% |

Mandatory Visualization

Caption: Experimental workflow for UPLC-MS/MS analysis of 4-pyridoxic acid in CSF.

References

Optimizing the Concentration of 4-Pyridoxic Acid-d3 for Robust Bioanalytical Assays

Application Note & Protocol

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide for selecting the optimal concentration of 4-Pyridoxic Acid-d3 as an internal standard in quantitative bioanalytical methods, primarily focusing on liquid chromatography-mass spectrometry (LC-MS) applications. Adherence to these protocols will enhance the accuracy, precision, and reliability of analytical data.

Introduction